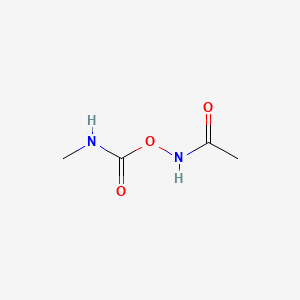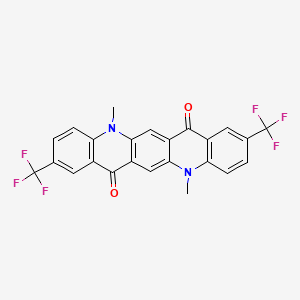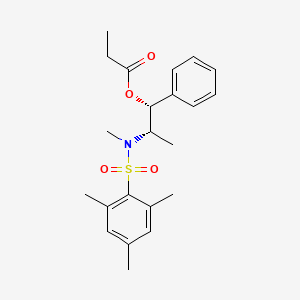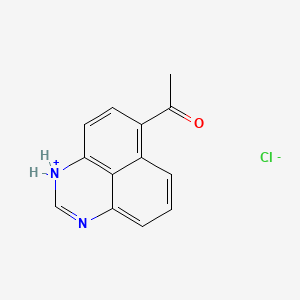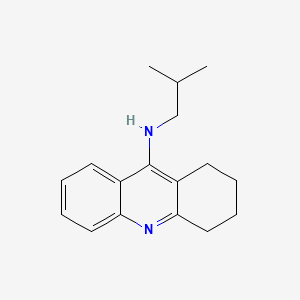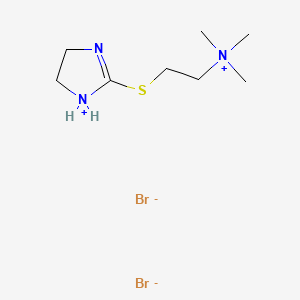
(2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide is a chemical compound with the molecular formula C8H19Br2N3S and a molecular weight of 349.1296 This compound is known for its unique structure, which includes an imidazoline ring, a thioether linkage, and a quaternary ammonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide typically involves the reaction of 2-bromoethylamine hydrobromide with an imidazoline derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction . The product is then purified through recrystallization or other standard purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
化学反应分析
Types of Reactions
(2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazoline ring can be reduced under specific conditions.
Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or iodide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium chloride for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazoline derivatives, and substituted quaternary ammonium salts
科学研究应用
(2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of (2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide involves its interaction with specific molecular targets and pathways. The imidazoline ring can interact with enzymes and receptors, modulating their activity. The quaternary ammonium group can enhance the compound’s solubility and facilitate its transport across biological membranes . These interactions contribute to the compound’s overall biological and chemical effects.
相似化合物的比较
Similar Compounds
2-Bromoethylamine hydrobromide: A related compound with similar reactivity but lacking the imidazoline ring.
Imidazole derivatives: Compounds with similar heterocyclic structures but different functional groups and reactivity.
Uniqueness
(2-(2-Imidazolin-2-ylthio)ethyl)trimethylammonium bromide hydrobromide is unique due to its combination of an imidazoline ring, thioether linkage, and quaternary ammonium group.
属性
CAS 编号 |
18129-32-3 |
|---|---|
分子式 |
C8H19Br2N3S |
分子量 |
349.13 g/mol |
IUPAC 名称 |
2-(4,5-dihydro-1H-imidazol-1-ium-2-ylsulfanyl)ethyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C8H18N3S.2BrH/c1-11(2,3)6-7-12-8-9-4-5-10-8;;/h4-7H2,1-3H3,(H,9,10);2*1H/q+1;;/p-1 |
InChI 键 |
LJZWFNXKYFVZRN-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCSC1=NCC[NH2+]1.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)

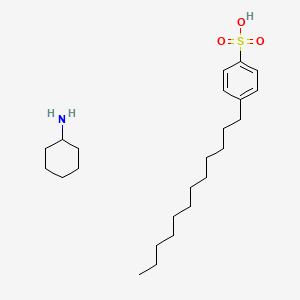
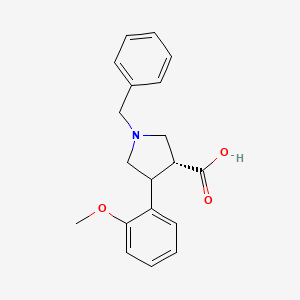
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
